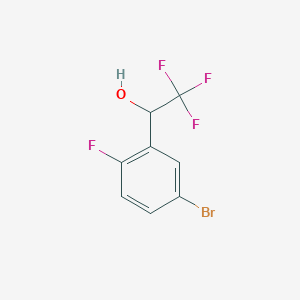

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Description

Propriétés

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOXCMTJUDLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol generally involves:

- Halogenation of a fluorinated aromatic precursor to introduce the bromine substituent at the 5-position.

- Formation of a trifluoroacetophenone intermediate , typically 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one.

- Reduction or nucleophilic addition to the ketone to yield the corresponding alcohol, this compound.

Preparation of Key Intermediates

Bromination of Fluorinated Aromatic Precursors

A common approach starts with 2-fluorobenzoic acid derivatives, which undergo bromination to introduce the bromine atom at the 5-position. For example, 4-chloro-2-fluorobenzoic acid can be brominated using nitric acid and silver nitrate catalysts to yield 5-bromo-4-chloro-2-fluorobenzoic acid.

- Bromination with nitric acid and silver nitrate under controlled temperature.

- Subsequent isolation of the brominated benzoic acid.

Conversion to Trifluoroacetophenone Derivatives

The brominated benzoic acid is converted to the corresponding acid chloride using thionyl chloride. This acid chloride then reacts with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide intermediate. The Weinreb amide is treated with methyl Grignard reagent to afford 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one (a trifluoroacetophenone derivative).

| Step | Reagents and Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Thionyl chloride, reflux at 80 °C | Acid chloride from brominated benzoic acid | Quantitative (implied) |

| 2 | N,O-dimethylhydroxylamine hydrochloride, pyridine, 0 °C to RT, 16 h | Weinreb amide intermediate | 99 |

| 3 | Methylmagnesium bromide (Grignard reagent), 0 °C to RT, 2 h | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 95 |

Conversion of Trifluoroacetophenone to Trifluoroethanol

The final step to obtain this compound involves reducing or converting the trifluoroacetophenone intermediate to the corresponding trifluoroethanol.

Nucleophilic Addition of Hydride or Other Nucleophiles

- The ketone group in 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can be reduced by hydride donors such as sodium borohydride or lithium aluminum hydride to yield the alcohol.

- Alternatively, base-catalyzed fluorination or halogenation followed by hydrolysis can be applied to related ketones to produce the trifluoroethanol derivatives.

Representative Experimental Data Summary

Analytical Characterization

- NMR Data: The intermediates and final products show characteristic $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR signals consistent with the aromatic substitution pattern and trifluoromethyl group.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights matching the brominated and fluorinated trifluoroethanol compounds.

- Purity: Purity of intermediates often exceeds 95% as determined by $$^{1}H$$ NMR and HPLC analysis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 4-chloro-2-fluorobenzoic acid | HNO3, AgNO3, controlled temperature | 5-bromo-4-chloro-2-fluorobenzoic acid | High | Selective bromination |

| 2 | Acid chloride formation | Brominated benzoic acid | Thionyl chloride, reflux 80 °C | Acid chloride | Quantitative | For subsequent amide formation |

| 3 | Weinreb amide formation | Acid chloride | N,O-dimethylhydroxylamine hydrochloride, pyridine, 0 °C to RT | Weinreb amide | 99 | Stable intermediate |

| 4 | Grignard addition | Weinreb amide | Methylmagnesium bromide, 0 °C to RT | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one | 95 | Key trifluoroacetophenone |

| 5 | Reduction | Trifluoroacetophenone | NaBH4 or LiAlH4 (general) | This compound | Not specified | Final alcohol product |

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.

Reduction: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has shown potential as a pharmaceutical intermediate. Its structural features make it suitable for developing new drugs with enhanced efficacy and reduced side effects.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of bromine and fluorine atoms may enhance biological activity through increased lipophilicity and improved receptor binding affinity.

Material Science

In material science, this compound is being explored for its properties in developing advanced materials.

- Fluorinated Polymers : The trifluoroethanol group can be utilized in synthesizing fluorinated polymers known for their chemical resistance and thermal stability. These materials have applications in coatings and protective films.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research.

- Pollutant Degradation : Studies are investigating the degradation pathways of fluorinated alcohols in various environmental conditions. Understanding these pathways can help in assessing the environmental fate of similar compounds.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer properties of fluorinated phenolic compounds. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value in the micromolar range.

Case Study 2: Fluorinated Polymers Development

Research conducted by a leading materials science laboratory focused on synthesizing novel fluorinated polymers using derivatives of this compound. The resulting polymers demonstrated superior thermal stability and resistance to solvents compared to non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) :

- Fluoro (Target Compound) : Enhances acidity (pKa ~12) and stabilizes the hydroxyl group via inductive effects. The small size of fluorine minimizes steric hindrance, favoring passive BBB penetration .

- Nitro (1-(4-Bromo-2-nitrophenyl)-...) : Strongly electron-withdrawing (σpara ~1.27), further increasing acidity and reactivity, but may reduce metabolic stability due to nitro group toxicity .

- Electron-Donating Groups (EDGs): Methoxy (1-(5-Bromo-2-methoxyphenyl)-...): Reduces acidity (pKa ~11.26) and increases solubility via hydrogen bonding.

Lipophilicity and Bioavailability

- The target compound’s lipophilicity (logP ~3.0) is ideal for CNS drug candidates, whereas the methoxy analog (logP ~2.5) may exhibit reduced membrane permeability .

- Chloro-substituted analogs (e.g., 1-(4-Bromo-2-chlorophenyl)-...) show similar logP values (~3.1) but may face metabolic challenges due to C-Cl bond reactivity .

Activité Biologique

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine and fluorine atoms in its molecular structure enhances its lipophilicity and binding affinity to biological targets, making it a candidate for various pharmacological applications.

- IUPAC Name : 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

- Molecular Formula : C₈H₆BrF₄O

- Molecular Weight : 272.04 g/mol

- CAS Number : 1212881-54-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors involved in various biological pathways. This interaction can lead to modulation of cellular processes such as proliferation, apoptosis, and signal transduction.

In Vitro Studies

Research has demonstrated that compounds with similar structural motifs exhibit potent inhibition of cancer cell proliferation. For instance, studies on fluorinated analogs have shown IC₅₀ values in the nanomolar range against L1210 mouse leukemia cells, indicating significant growth inhibition .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <50 | Inhibition of DNA synthesis |

| Other Fluorinated Compounds | Various | <100 | Induction of apoptosis |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer potential of various fluorinated compounds, including this compound. The compound exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

- Screening for Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain kinases that are crucial for cancer cell survival .

Toxicological Profile

While the compound shows promising biological activity, its safety profile must also be considered. Preliminary assessments indicate potential toxicity at high concentrations, necessitating further investigation into its pharmacokinetics and toxicodynamics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol, and how are they experimentally determined?

- Answer : Key properties include molecular weight, hydrogen bonding capacity, and hydrophobicity. For example, computational tools can predict:

| Property | Value |

|---|---|

| Exact Molecular Weight | ~279.0 g/mol (calculated) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| XLogP (hydrophobicity) | ~2.5 (estimated from analogues) |

| Experimental determination involves: |

- Mass spectrometry for molecular weight.

- HPLC with logP calibration standards for hydrophobicity.

- IR spectroscopy to confirm hydroxyl group presence .

Q. What synthetic routes are commonly employed for preparing halogenated trifluoroethanol derivatives like this compound?

- Answer : Multi-step synthesis typically includes:

Friedel-Crafts acylation : Introducing the trifluoroacetyl group to the bromo-fluorophenyl ring .

Reduction : Converting the ketone to alcohol using agents like NaBH₄ or LiAlH₄, with strict temperature control (-10°C to 0°C) to avoid side reactions .

Example workflow:

Bromo-fluorobenzene → Friedel-Crafts acylation → Trifluoroethanone intermediate → Reduction → Final alcohol

Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is structural characterization performed for this compound, especially stereochemical analysis?

- Answer :

- X-ray crystallography : Using SHELXL for refinement to confirm bond angles, distances, and stereochemistry .

- NMR spectroscopy : NMR distinguishes CF₃ groups; NMR identifies aromatic substitution patterns .

- Polarimetry : For chiral centers (if present), though enantiomeric resolution may require chiral HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Answer :

- DFT calculations (e.g., Gaussian, ORCA) predict transition states and energy barriers for Friedel-Crafts acylation, guiding solvent (e.g., DCM vs. toluene) and catalyst (e.g., AlCl₃) selection .

- Molecular docking (AutoDock Vina) screens substrate-enzyme interactions if biocatalytic routes are explored .

Example optimization table:

| Parameter | Optimal Range |

|---|---|

| Temperature | -20°C to 0°C (prevents decomposition) |

| Catalyst Loading | 1.2–1.5 equivalents |

| Reaction Time | 12–24 hours |

Q. What strategies resolve contradictions in biological activity data for halogenated trifluoroethanol derivatives?

- Answer : Contradictions (e.g., varying IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays).

- Solubility issues : Use co-solvents (e.g., 5% DMSO) and confirm stock solution stability via LC-MS .

- Metabolite interference : Include control experiments with scrambled substrates or enzyme knockouts .

Q. How does the electron-withdrawing effect of fluorine influence the compound’s reactivity in nucleophilic substitutions?

- Answer : The -CF₃ group:

- Deactivates the ring : Reduces electrophilicity at the para position, directing nucleophiles to meta sites.

- Enhances stability : Fluorine’s inductive effect stabilizes intermediates in SNAr reactions.

Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Methodological Guidance

Handling and Storage Recommendations for Lab-Scale Use

- Storage :

- Short-term : -20°C in airtight vials with desiccant (prevents hydroxyl group oxidation) .

- Long-term : -80°C under argon; avoid freeze-thaw cycles (validated by stability assays) .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~30 |

| Water | <1 (requires surfactants) |

Best Practices for Reproducing Crystallographic Data

- Crystal Growth : Use slow evaporation (pentane/ether mix) at 4°C.

- Refinement : SHELXL parameters:

SHELXL 2018/3

UNIT 0.71073 (Cu-Kα)

TEMP 100 K

Validate with R-factor < 0.05 and check for disorder using Olex2 .

Data Contradictions and Validation

Addressing Discrepancies in Reported Melting Points

- Issue : Variations arise from impurities or polymorphic forms.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.